N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H24N4O3S and its molecular weight is 460.55. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of quinazolinone derivatives. Its complex structure suggests a wide range of potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores its biological activity based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N3O3S. The compound features a quinazolinone core, which is known for its diverse biological activities. The specific structural components include:
- Dimethylphenyl group : Enhances lipophilicity and potential receptor interactions.
- Acetamide moiety : May contribute to its pharmacological profile.
- Sulfanyl group : Could enhance biological activity through thiol interactions.
The biological activity of this compound is primarily attributed to its structural components. Quinazolinone derivatives are recognized for their ability to interact with various biological targets:
- Anticancer Activity : These compounds often inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanisms may involve the inhibition of key signaling pathways such as the MEK/ERK pathway.
- Antimicrobial Effects : Some derivatives exhibit activity against bacterial and fungal pathogens by disrupting cell membrane integrity or interfering with metabolic pathways.
- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : In studies involving leukemia and solid tumor cell lines, IC50 values were reported in the low micromolar range (0.3–1.2 µM), indicating potent anticancer activity .
Comparative Analysis
A comparative analysis of similar quinazolinone derivatives reveals varying degrees of biological activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide | Chlorophenyl and dimethyl groups | Anticancer |
4-chloroquinazoline | Chlorine substitution on quinazoline core | Antimicrobial |
2-aminoquinazoline | Amino group on quinazoline core | Anticancer |
The unique combination of functional groups in this compound suggests distinct biological activities compared to other derivatives .
Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of various quinazolinone derivatives, this compound was found to induce apoptosis in leukemia cells through activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial potential of this compound against specific bacterial strains. The compound demonstrated significant inhibitory effects at concentrations ranging from 5 to 20 µg/mL .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-4-32-20-9-7-19(8-10-20)29-24(31)21-6-5-11-26-23(21)28-25(29)33-15-22(30)27-18-13-16(2)12-17(3)14-18/h5-14H,4,15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBBVQOYGGMWCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2SCC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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